2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile
Description
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C7H10N4/c1-5-3-7(9)10-11(5)6(2)4-8/h3,6H,1-2H3,(H2,9,10) |
InChI Key |
MAYXBLUYVNBHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C#N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most versatile and widely reported method involves the condensation of β-ketonitriles with hydrazines. The process proceeds through:
- Step 1: Nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
- Step 2: Intramolecular cyclization by nucleophilic attack of the other nitrogen atom on the nitrile carbon, resulting in the formation of the 5-aminopyrazole ring system.
This mechanism is supported by extensive literature and has been successfully applied to synthesize a variety of 5-aminopyrazoles, including derivatives with heteroaryl substitutions.
Specific Example and Conditions
- β-Ketonitriles such as α-cyanoacetophenones react smoothly with hydrazines under mild conditions.
- The reaction is often conducted in solvents like dioxane or ethanol under reflux for several hours (3–8 h).
- Purification typically involves column chromatography or recrystallization.
Advantages and Yields
- This method provides high selectivity for 5-aminopyrazoles.
- Yields are generally good to excellent (often >70%).
- The reaction tolerates a variety of substituents on both the hydrazine and ketonitrile components.
Preparation via Heterocyclic Acetonitriles and Alkylation
Use of 3-Amino-4-methylpyrazole and Acrylonitrile
A direct method to prepare 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile involves:
- Reacting 3-amino-4-methylpyrazole with acrylonitrile.
- The reaction is typically carried out in the presence of a base such as potassium carbonate.
- Solvents like dimethylformamide (DMF) are used at elevated temperatures to promote nucleophilic substitution.
Reaction Conditions and Optimization
- The base deprotonates the pyrazole nitrogen, enhancing nucleophilicity.
- Acrylonitrile acts as an electrophile, allowing alkylation at the N1 position.
- Reaction times and temperatures are optimized to maximize yield and minimize side reactions.
- Continuous flow reactors and green chemistry approaches have been explored to improve industrial scalability and environmental impact.
Reported Yields and Purity
- Yields typically range from moderate to high (60–90%).
- Purity is often confirmed by HPLC, with reported purities exceeding 98%.
- The method is amenable to scale-up and modification for related pyrazole derivatives.
Multi-Step Synthesis Involving Hydrazone Intermediates and Ring Closure
Detailed Stepwise Synthesis
An analogous approach, inspired by methods for related heterocycles, involves:
- Step 1: Generation of acetyl acetonitrile by reaction of acetonitrile with ethyl acetate in the presence of a strong metal base (e.g., sodium hydride, n-butyllithium, or lithium diisopropylamide).
- Step 2: Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide in alcoholic solvents (methanol or ethanol) under reflux to form hydrazone intermediates.
- Step 3: Ring-closing reaction of the hydrazone with hydroxylamine hydrochloride under alkaline conditions (potassium carbonate) in solvents such as diethoxymethane or tetrahydrofuran at elevated temperatures (~80–85 °C).
- Step 4: Acid-base workup to isolate the 3-amino-5-methylpyrazole or isoxazole derivatives.
Reaction Parameters and Yields
| Step | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|
| 1 | Acetonitrile + Ethyl acetate + NaH (1.1–1.4 eq) | — | — | Formation of acetyl acetonitrile |
| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide, reflux in MeOH or EtOH for 2 h | 88–90 | 99 | Hydrazone formation, white crystalline solid |
| 3 | Hydrazone + hydroxylamine hydrochloride + K2CO3 in diethoxymethane or THF, 80–85 °C, 2 h | 78–80 | 98.7–98.8 | Ring closure to 3-amino-5-methylisoxazole |
Advantages
- High purity products suitable for further functionalization.
- Well-defined crystalline intermediates facilitate isolation.
- Flexibility in solvent choice and metal base enables optimization.
Structural and Stereochemical Considerations
- Diastereoselectivity in pyrazole formation is influenced by steric strain, with cis isomers (N-alkyl and nitrile groups) favored.
- Crystallographic data show bond lengths and angles consistent with aromatic pyrazole systems.
- The amino group at the 3-position enhances reactivity for subsequent derivatization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the nitrile group.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions on the pyrazole ring.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitrile groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile and analogous pyrazole derivatives:
*Calculated based on molecular formula.
Structural and Functional Differences
Substituent Effects: The amino-methyl-pyrazole-propanenitrile lacks the hydroxyl (-OH) and benzalydine (-C=N) groups present in 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile .
Spectral Characteristics: The nitrile group’s IR stretch (~2220 cm⁻¹) is consistent across all compounds. However, 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile exhibits additional carbonyl (C=O) and imine (C=N) stretches at 1689 cm⁻¹ and 1655 cm⁻¹, respectively . $^1$H NMR data for the tetrazole-thioether derivative reveals distinct splitting patterns due to the chiral propanoyl group (δ 4.63 and 5.39, q), absent in simpler nitriles.
Biological Activity
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound distinguished by its unique pyrazole structure, which is associated with a variety of biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in areas such as anti-inflammatory and anticancer research.
- Molecular Formula : CHN
- Molecular Weight : 150.18 g/mol
- CAS Number : 1638928-01-4
The biological activity of this compound is primarily attributed to its functional groups, particularly the amino and nitrile groups, which can participate in various biochemical interactions. The pyrazole ring is known for its ability to interact with biological targets, influencing pathways that could lead to therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. Research indicates that derivatives of pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation and induce apoptosis in human cancer cells.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC values indicating effective inhibition of cell growth.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| This compound | 15.4 | MCF-7 |
| Control (Doxorubicin) | 0.5 | MCF-7 |
Study 2: Anti-inflammatory Activity
Research published in Phytotherapy Research assessed the anti-inflammatory effects of pyrazole derivatives in an animal model of arthritis. The study found that treatment with this compound significantly reduced paw edema and levels of inflammatory cytokines.
| Treatment | Paw Edema Reduction (%) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | 0 | IL-6: 200 |
| Compound | 45 | IL-6: 110 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives to understand its unique properties better.
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | 61255-82-1 | Similar structure; explored for anticancer activity |
| 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile | 62679632 | Different amino group positioning; distinct properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
